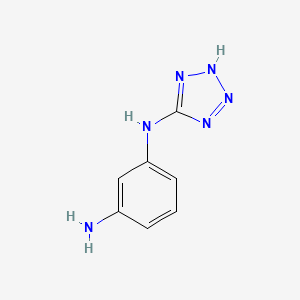
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine is an organic compound that features a tetrazole ring attached to an aniline moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine typically involves the reaction of aniline derivatives with tetrazole precursors. One common method is the heterocyclization reaction involving primary amines, orthoesters, and azides . This reaction is carried out in an acetic acid medium, where the primary amine reacts with the orthoester and sodium azide to form the tetrazole ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, and anti-inflammatory activities . The compound’s ability to penetrate cell membranes makes it valuable in drug design and development. Additionally, it is used in the material science industry for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine involves its interaction with molecular targets and pathways in biological systems. Tetrazoles can act as inhibitors of enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting tumor growth. The compound’s electron-donating and electron-withdrawing properties also play a role in its biological activity .
Comparaison Avec Des Composés Similaires
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine can be compared with other tetrazole derivatives, such as 5-aminotetrazole and 1-(tetrazol-1-yl)tetrazole . These compounds share similar structural features but differ in their specific functional groups and reactivity. For example, 5-aminotetrazole is known for its high nitrogen content and use in propellants, while 1-(tetrazol-1-yl)tetrazole is used in the synthesis of energetic materials . The unique combination of the tetrazole ring and aniline moiety in this compound gives it distinct properties and applications.
Propriétés
Formule moléculaire |
C7H8N6 |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C7H8N6/c8-5-2-1-3-6(4-5)9-7-10-12-13-11-7/h1-4H,8H2,(H2,9,10,11,12,13) |
Clé InChI |
LMCVGDWEVILNPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NNN=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















